molecular formula C16H24N2O2 B1290008 Tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate CAS No. 632352-60-4

Tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate

Cat. No.: B1290008
CAS No.: 632352-60-4
M. Wt: 276.37 g/mol
InChI Key: KTKQDEYFBRXGAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C16H24N2O2 and a molecular weight of 276.38 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-amino-3-phenylpiperidine with a carboxylating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It is also used in the development of new pharmaceuticals and as a reference compound in analytical studies .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs for the treatment of various diseases, including neurological disorders and cancer .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products .

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known to affect neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-14(17)13(11-18)12-7-5-4-6-8-12/h4-8,13-14H,9-11,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKQDEYFBRXGAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630359
Record name tert-Butyl 4-amino-3-phenylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

632352-60-4
Record name tert-Butyl 4-amino-3-phenylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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